![molecular formula C20H24N4 B14246010 1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- CAS No. 394203-92-0](/img/structure/B14246010.png)
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- is a heterocyclic compound that features a benzimidazole core linked to a piperazine moiety through a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by the introduction of the piperazine moiety. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core. The piperazine moiety is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities on the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole core can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or piperazine moieties .
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and antiparasitic activities.
Medicine: Explored for its potential as an anticancer, antihypertensive, and anticonvulsant agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with various molecular targets and pathways. The benzimidazole core can interact with DNA and enzymes, leading to the inhibition of DNA synthesis and enzyme activity. The piperazine moiety can enhance the compound’s binding affinity to specific receptors and enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar benzimidazole core but have different substituents and exhibit distinct biological activities.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position of the benzimidazole ring and are known for their antimicrobial and antifungal activities.
Uniqueness
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to the presence of the piperazine moiety, which enhances its biological activity and binding affinity to specific targets. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse range of applications in medicinal chemistry .
Propiedades
Número CAS |
394203-92-0 |
|---|---|
Fórmula molecular |
C20H24N4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
6-[3-(4-phenylpiperazin-1-yl)propyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H24N4/c1-2-6-18(7-3-1)24-13-11-23(12-14-24)10-4-5-17-8-9-19-20(15-17)22-16-21-19/h1-3,6-9,15-16H,4-5,10-14H2,(H,21,22) |
Clave InChI |
NXACGFFPVFDPGP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC2=CC3=C(C=C2)N=CN3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
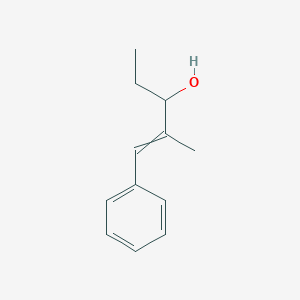
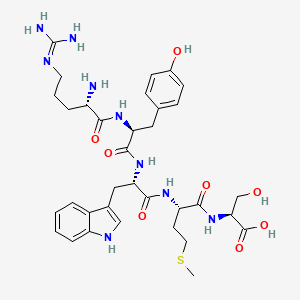
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
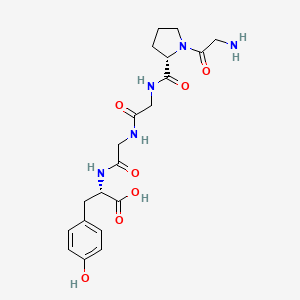
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
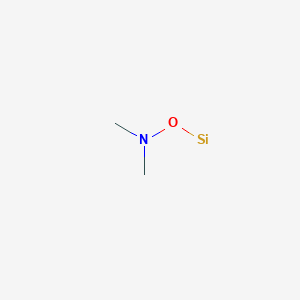
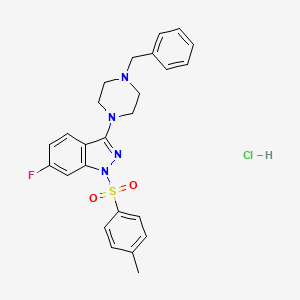
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)
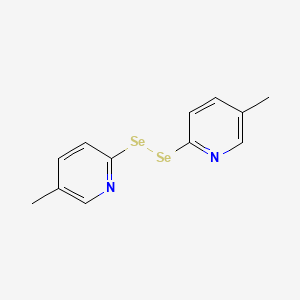
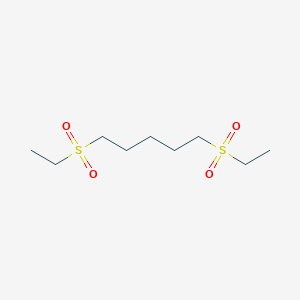
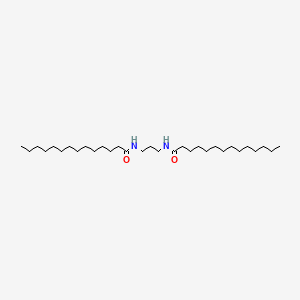
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
